Edrophonium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl-(3-hydroxyphenyl)-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.BrH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEPIUXAUPYIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-83-0 | |
| Record name | Benzenaminium, N-ethyl-3-hydroxy-N,N-dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edrophonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDROPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX008093VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Classification and Structural Considerations
Classification as a Cholinesterase Inhibitor
Edrophonium (B1671111) bromide is classified as an anticholinesterase agent, specifically a cholinesterase inhibitor. Its primary pharmacological action involves the inhibition or inactivation of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic transmission sites drugbank.compediatriconcall.compatsnap.compatsnap.comdrugs.com. By inhibiting AChE, edrophonium bromide prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft pediatriconcall.compatsnap.compatsnap.comhres.ca. This increased concentration of acetylcholine enhances cholinergic transmission, thereby improving communication between nerves and muscles patsnap.compatsnap.com.
Edrophonium is categorized as a prosthetic cholinesterase inhibitor, distinguishing it from acid-transferring inhibitors like neostigmine (B1678181) oup.com. It functions as a reversible, competitive inhibitor of the enzyme, binding non-covalently to the anionic site of acetylcholinesterase hres.caoup.com. This binding mechanism occludes the site where acetylcholine would normally bind, thus preventing its hydrolysis hres.ca.
Distinction as a Rapidly Reversible Anticholinesterase Agent
A key characteristic of this compound is its distinction as a rapidly reversible anticholinesterase agent hres.ca. Its effects manifest quickly, typically within 30 to 60 seconds after intravenous injection, and are short-lived, lasting an average of 5 to 15 minutes drugbank.compatsnap.compatsnap.comhres.canih.govhmdb.carxlist.comtaylorandfrancis.com. This brief duration of action is primarily due to the reversible nature of its binding to acetylcholinesterase and its rapid renal elimination oup.com.
This rapid reversibility differentiates edrophonium from other cholinesterase inhibitors such as neostigmine and pyridostigmine (B86062), which have longer durations of action hres.ca. For instance, neostigmine's effects can last 20-30 minutes, and pyridostigmine's can extend up to 6 hours oup.com. The transient nature of edrophonium's effect allows for precise and controlled assessments in clinical settings without prolonged interference with neuromuscular function patsnap.com.
Characterization as a Quaternary Ammonium (B1175870) Compound in Pharmacological Studies
This compound is characterized as a synthetic quaternary ammonium compound oup.comnih.govhmdb.casolubilityofthings.com. This structural feature, specifically the presence of a positively charged nitrogen atom bonded to four organic groups, significantly influences its pharmacological properties. As a quaternary ammonium ion, edrophonium is highly polar and lipid-insoluble hres.caoup.comsolubilityofthings.com.
A direct consequence of its quaternary ammonium structure is its limited ability to cross lipid membranes, including the blood-brain barrier hres.caoup.com. This structural characteristic ensures that, at moderate doses, edrophonium primarily exerts its action on peripheral nicotinic and muscarinic receptors, with minimal central nervous system (CNS) effects hres.caoup.com. Research findings indicate that while quaternary ammonium compounds like edrophonium, BW284c51, and decamethonium (B1670452) are all cholinesterase inhibitors, their mechanisms of action on nicotinic acetylcholine receptors (nAChRs) can be diverse, even on the same subtype of nAChRs nih.gov. Studies have shown that edrophonium's blockade of nAChRs exhibits strong voltage dependence and its effects dissipate quickly upon withdrawal, distinguishing it from other quaternary ammonium compounds like decamethonium nih.gov.
Molecular and Cellular Mechanisms of Action
Acetylcholinesterase Inhibition Dynamics
Edrophonium (B1671111) is characterized as a short-acting and rapidly reversible anticholinesterase agent hres.cabiopharmanotes.com. Its primary pharmacological action involves the inhibition or inactivation of acetylcholinesterase at sites of cholinergic transmission hres.cadrugbank.com.
Edrophonium competitively inhibits the enzyme acetylcholinesterase wikipedia.org. It achieves this by briefly attaching to the anionic site of AChE, which consequently occludes the site where acetylcholine (B1216132) typically binds, thereby inhibiting its hydrolysis hres.ca. The short duration of action, typically lasting between 5 to 10 minutes, is attributed to the reversibility of its binding to acetylcholinesterase and its rapid renal elimination hres.cabiopharmanotes.comoup.compatsnap.com.
Research into the enzyme kinetics of edrophonium has revealed a concentration-dependent inhibitory profile. At lower concentrations, such as 0.1 µM, edrophonium has been observed to behave as a competitive inhibitor. However, at higher concentrations, for instance, 10 µM, studies suggest that edrophonium may exhibit characteristics of a mixed inhibitor ukessays.com. This indicates that at elevated concentrations, it might not only compete for the active site but also inactivate a proportion of the enzyme population ukessays.com.
Table 1: Edrophonium's Inhibition Kinetics of Acetylcholinesterase
| Concentration (µM) | Inhibition Type | Key Characteristic |
| 0.1 | Competitive | Binds to active site, preventing substrate binding ukessays.com |
| 10 | Mixed | Inhibits substrate binding and inactivates a proportion of enzyme ukessays.com |
Acetylcholinesterase possesses a complex active site gorge, approximately 20 Å deep, which includes a catalytic triad (B1167595) (composed of serine, histidine, and glutamate (B1630785) residues) located at the bottom, referred to as the acylation or A-site mdpi.comnih.govresearchgate.net. A peripheral site (P-site) is situated near the rim of this gorge mdpi.comresearchgate.net.
Edrophonium primarily binds to the anionic site of acetylcholinesterase hres.caoup.comnih.gov. Crystallographic studies of edrophonium in complex with AChE have provided detailed insights into its binding interactions. The quaternary nitrogen of edrophonium interacts with the indole (B1671886) ring of Tryptophan-84 (Trp-84) researchgate.net. Furthermore, its meta-hydroxyl group forms bifurcated hydrogen bonds with two components of the catalytic triad: Serine-200 (Ser-200) and Histidine-440 (His-440) researchgate.net. Another aromatic residue, Tryptophan-86 (Trp-86), which is homologous to Trp-84, also contributes to the binding of edrophonium's quaternary ammonium (B1175870) group through cation-pi interaction mdpi.com. This binding to the choline (B1196258) binding site (A-site) effectively interferes with substrate access mdpi.comresearchgate.net.
Beyond its interaction with the active site, some research indicates that edrophonium may also bind to a Serine-103 allosteric site on acetylcholinesterase, forming non-covalent bonds biopharmanotes.comwikipedia.org. This suggests a potential for allosteric modulation in addition to its direct competitive inhibition at the active site biopharmanotes.comwikipedia.org. Edrophonium is also described as an allosteric ligand at nicotinic cholinergic receptors, capable of enhancing their activity in the presence of acetylcholine nih.gov. This direct cholinomimetic effect on skeletal muscle complements its anticholinesterase action hres.ca.
Table 2: Edrophonium Binding Sites and Interacting Residues on Acetylcholinesterase
| Binding Site/Region | Key Interacting Residues | Type of Interaction | References |
| Anionic Site (Active Site) | Tryptophan-84 (Trp-84) | Quaternary nitrogen interaction with indole researchgate.net | researchgate.net |
| Catalytic Triad (Active Site) | Serine-200 (Ser-200) | Hydrogen bonding with m-hydroxyl group researchgate.net | researchgate.net |
| Catalytic Triad (Active Site) | Histidine-440 (His-440) | Hydrogen bonding with m-hydroxyl group researchgate.net | researchgate.net |
| Active Center (Anionic Site) | Tryptophan-86 (Trp-86) | Cation-pi interaction with quaternary ammonium mdpi.com | mdpi.com |
| Allosteric Site | Serine-103 (Ser-103) | Non-covalent binding biopharmanotes.comwikipedia.org | biopharmanotes.comwikipedia.org |
Competitive Inhibition Kinetics
Enhancement of Cholinergic Transmission
The inhibition of acetylcholinesterase by edrophonium leads to a cascade of effects that collectively enhance cholinergic transmission.
By inhibiting acetylcholinesterase, edrophonium effectively prevents the rapid enzymatic breakdown of acetylcholine, the primary neurotransmitter at cholinergic synapses biopharmanotes.comwikipedia.orgpatsnap.com. This inhibition results in a significant accumulation of acetylcholine within the synaptic cleft hres.cabiopharmanotes.compatsnap.compatsnap.com. The increased concentration of acetylcholine at the neuromuscular junction and other cholinergic synapses allows for greater interaction with postsynaptic acetylcholine receptors drugbank.compatsnap.com.
The accumulation of acetylcholine in the synaptic cleft directly translates to a prolongation of its presence and action wikipedia.orgpatsnap.compatsnap.combsavalibrary.com. This extended persistence of acetylcholine enhances cholinergic transmission, particularly at neuromuscular junctions, where it plays a critical role in muscle contraction patsnap.compatsnap.com. The increased availability of acetylcholine facilitates improved communication between nerves and muscles, thereby overcoming deficiencies in neuromuscular transmission patsnap.com.
Receptor Interactions and Functional Modulation
Studies on Direct End-Plate Receptor-Channel Complex Actions Independent of Acetylcholinesterase Inhibition
Research has elucidated that edrophonium (B1671111) bromide's influence extends beyond its role in preventing acetylcholine (B1216132) (ACh) breakdown, involving direct modulation of the postsynaptic nicotinic acetylcholine receptor. These direct actions include both agonistic and antagonistic effects, as well as distinct modulations of ion channel function.
Agonistic and Antagonistic Effects: At certain concentrations, edrophonium bromide can directly interact with the nAChR. Studies have shown that while lower concentrations may not exhibit a direct effect, higher concentrations (e.g., 300 µM and above) can directly activate the nAChR, leading to an inward current wikipedia.org. This suggests a minute direct agonistic response at elevated levels. Conversely, edrophonium also demonstrates antagonistic activity on peripheral nAChRs, inhibiting nAChR currents in a concentration-dependent manner wikipedia.org. The maximal inhibitory effect on the nAChR was observed at a concentration of 300 µM wikipedia.org. This antagonistic effect is considered non-competitive, as it can reduce the affinity of acetylcholine for the nAChR wikipedia.org.
Channel Block and Enhanced Desensitization: A significant aspect of edrophonium's direct action is its ability to block the open ion channel of the nAChR wikipedia.org. This channel block is voltage-dependent, meaning its potency varies with the membrane potential. Edrophonium exhibits greater potency at more hyperpolarized membrane potentials, indicating that it binds more deeply within the channel pore wikipedia.org.
The inhibitory potency (IC50) of edrophonium on nAChR currents, as measured in Xenopus laevis oocytes expressing the α2βγδ subtype of nAChR, demonstrates this voltage dependency:
| Membrane Potential (mV) | IC50 (µM) ± S.E.M. |
| -60 | 82.1 ± 5.0 |
| -90 | 50.8 ± 2.7 |
| -120 | 41.1 ± 1.3 |
Beyond channel block, edrophonium also enhances the desensitization of the nAChR within clinically relevant concentration ranges . This effect, where the receptor becomes less responsive to continued agonist presence, can be further exacerbated by the simultaneous presence of other drugs known to promote receptor desensitization .
Effects on Miniature End-Plate Currents (MEPCs): Investigations into the effects of edrophonium on miniature end-plate currents (MEPCs) in garter snakes have provided further insights into its direct receptor-channel complex interactions. Low concentrations of edrophonium (less than 25 µM) were observed to increase both the amplitude and the time constant of MEPC decay . However, as the concentration of edrophonium increased (above 50 µM), the MEPC amplitude began to decrease, falling below control values . Notably, single-channel conductance was not significantly altered by edrophonium, suggesting its primary impact is on channel kinetics rather than the individual channel's current flow capacity .
These direct mechanisms—channel block and enhanced desensitization—are crucial for a comprehensive understanding of this compound's pharmacological profile. They may, in part, explain why edrophonium might have a lesser capacity to completely reverse profound neuromuscular block compared to what would be expected solely from its acetylcholinesterase inhibitory activity .
Comparative Pharmacological Profiling and Mechanistic Analyses
Comparative Research on Autonomic Nervous System Modulation in Experimental Models
Edrophonium (B1671111) produces generalized cholinergic responses of short duration, including effects on the autonomic nervous system such as miosis, increased tonus of intestinal and skeletal musculature, constriction of bronchi and ureters, bradycardia, and stimulation of salivary and sweat gland secretion. hres.ca The vagal stimulation produced by edrophonium results in shortening of the effective refractory period of atrial muscle and depressed conduction through the atrioventricular (AV) node. hres.ca
In experimental models, edrophonium has been shown to produce a dose-dependent decrease in heart rate. researchgate.net It can also affect cardiovascular autonomic drive, with lower doses potentially enhancing parasympathetic drive (increased High Frequency Power of R-R interval) and higher doses reducing both parasympathetic and sympathetic drive (decreased High Frequency Power of R-R interval and High/Low Frequency Power of Systolic Blood Pressure). researchgate.net These observations may account for the relatively modest autonomic side effects of edrophonium in clinical use. researchgate.net
Compared to neostigmine (B1678181), edrophonium's muscarinic effects are generally less pronounced in equipotent doses. oup.com Neostigmine's enhanced parasympathomimetic action, particularly regarding bradycardia, may be partly attributed to its direct cholinergic activation of muscarinic receptors in the peripheral cardiac parasympathetic pathway, a mechanism that may be less prominent with edrophonium. researchgate.net
Analysis of Structural Determinants for Selective Actions Compared to Other Cholinergic Agents
Edrophonium bromide is a synthetic quaternary ammonium (B1175870) compound. oup.comhmdb.ca Its structure, N-ethyl-3-hydroxy-N,N-dimethylbenzenaminium, features a quaternary nitrogen moiety. wikipedia.orghmdb.cadrugbank.com This quaternary ammonium structure is a key determinant of its pharmacological profile. hres.caoup.comuomustansiriyah.edu.iq
The quaternary ammonium group renders edrophonium lipid-insoluble, which largely prevents it from crossing the blood-brain barrier at moderate doses, thus minimizing central nervous system effects. hres.cauomustansiriyah.edu.iq This is a shared characteristic with other quaternary ammonium cholinesterase inhibitors like neostigmine and pyridostigmine (B86062). oup.com In contrast, physostigmine (B191203), a tertiary amine, lacks a quaternary ammonium group and is lipid-soluble, allowing it to penetrate the blood-brain barrier and exert central nervous system effects. oup.com
The specific interaction of edrophonium with acetylcholinesterase is primarily through electrostatic attachment to the anionic site and hydrogen bonding to the esteratic site. slideshare.net The anionic subsite of AChE interacts with the charged quaternary group, which is believed to be the binding site for quaternary ligands like edrophonium. nih.govmdpi.com Edrophonium's hydroxyl group is positioned close to the catalytic serine residue within the AChE active site. researchgate.net This non-covalent, reversible binding mechanism, distinct from the carbamylation seen with neostigmine and pyridostigmine, accounts for its rapid onset and short duration of action. slideshare.netoup.com
Furthermore, the quaternary ammonium structure of edrophonium and other similar compounds (e.g., BW284c51, decamethonium) is implicated in their direct inhibitory actions on nicotinic acetylcholine (B1216132) receptors, including channel block and enhanced desensitization. nih.govnih.gov While these compounds share the quaternary ammonium functional group, their diverse effects on nAChRs suggest that subtle structural differences or binding orientations lead to varied modulatory profiles. nih.gov
Research Methodologies and Experimental Models in Edrophonium Bromide Studies
In Vitro Enzymatic and Receptor Binding Assays
In vitro assays are crucial for quantifying the inhibitory effects of edrophonium (B1671111) bromide on cholinesterase enzymes and characterizing its binding to various receptors.
Spectrophotometric and fluorometric assays are widely employed to measure cholinesterase activity and the extent of its inhibition by compounds like edrophonium bromide nih.gov. These methods typically rely on the hydrolysis of a substrate by the enzyme, yielding a product that can be detected via changes in absorbance or fluorescence.
For instance, the Ellman method, a common spectrophotometric assay, utilizes acetylthiocholine (B1193921) (ATCh) as a substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to detect the thiocholine (B1204863) product nih.govnih.gov. Studies have used spectrophotometric methods to measure erythrocyte acetylcholinesterase (AChE) activities in vivo after edrophonium administration, observing a decrease in activity nih.gov. Edrophonium has been shown to inhibit AChE activity in human red blood cells, purified calf forebrain, and octopus brain, with reported IC50 values of 0.2, 0.05, and 0.5 μM, respectively apexbt.commedchemexpress.com.
| Enzyme Source | IC50 (μM) | Ki (μM) |
|---|---|---|
| Human Red Blood Cells AChE | 0.2 apexbt.commedchemexpress.com | 0.2 apexbt.commedchemexpress.com |
| Purified Calf Forebrain AChE | 0.05 apexbt.commedchemexpress.com | 0.2 apexbt.commedchemexpress.com |
| Purified Octopus Brain AChE | 0.5 apexbt.commedchemexpress.com | 0.4 apexbt.commedchemexpress.com |
Fluorometric biosensors also offer sensitive and selective detection methods for cholinesterase inhibitors by measuring the degree of enzyme inhibition, which correlates with the concentration of the inhibiting compound nih.gov.
Radioligand binding assays are instrumental in characterizing receptors, determining their anatomical distribution, and measuring the affinity and selectivity of unlabeled ligands, such as edrophonium, to compete for binding with a fixed concentration of a radiolabeled ligand merckmillipore.comnih.govumich.edu. These studies involve incubating tissue sections, cultured cells, or homogenates with increasing concentrations of a radiolabeled ligand nih.gov. Analysis typically involves iterative nonlinear curve-fitting programs to determine parameters such as the equilibrium dissociation constant (Kd) and receptor density (Bmax) nih.govuah.es.
Edrophonium has been investigated using radioligand binding studies to understand its interaction with muscarinic acetylcholine (B1216132) M2 and M3 receptors. A study examining the effects of edrophonium on specific [3H]N-methylscopolamine (NMS) binding to guinea pig atrial (M2) and submandibular gland (M3) membrane preparations found that edrophonium inhibited [3H]NMS binding to both M2 and M3 receptors in a concentration-dependent manner nih.gov. The apparent dissociation constants for edrophonium were reported as 21 μM for M2 receptors and 34 μM for M3 receptors nih.gov. This indicates that edrophonium binds to muscarinic M2 and M3 receptors non-selectively and acts as a competitive antagonist nih.gov.
| Receptor Type | Apparent Dissociation Constant (μM) |
|---|---|
| Muscarinic M2 Receptor (Guinea Pig Atrial) | 21 nih.gov |
| Muscarinic M3 Receptor (Guinea Pig Submandibular Gland) | 34 nih.gov |
Surface Plasmon Resonance (SPR) is a label-free biophysical method used to characterize real-time binding affinities and kinetic parameters between small molecules and proteins, including enzyme-inhibitor interactions nih.govnih.govnumberanalytics.complos.orgfrontiersin.org. SPR measures changes in the refractive index near a sensor surface when an analyte binds to a ligand immobilized on it numberanalytics.complos.org. This technique provides valuable data on association (ka) and dissociation (kd) rate constants, which can be used to determine the equilibrium dissociation constant (KD) nih.gov.
While general information on SPR for enzyme-inhibitor interactions is available, specific detailed research findings on this compound using SPR were not extensively detailed in the provided search results beyond its general application for acetylcholinesterase inhibitors plos.org. However, the technique is well-suited for analyzing the kinetics of edrophonium's interaction with AChE, given its ability to provide real-time data on binding events numberanalytics.complos.org.
Radioligand Binding Studies for Receptor Characterization and Affinity Determination
In Vivo Preclinical Models for Mechanistic Elucidation (e.g., isolated organ preparations, animal models)
Preclinical models, including isolated organ preparations and various animal models, are crucial for understanding the mechanistic actions of this compound in a more integrated physiological context. These models allow for the assessment of its effects on muscle contractility and its efficacy in reversing neuromuscular blockade.
Assessment of Contractile Potentiation in Isolated Muscle Preparations
Isolated muscle preparations are widely used to study the direct effects of pharmacological agents on muscle contractility, often induced by electrical field stimulation (EFS) or exogenous agonists. researchgate.netfoliamedica.bg
Studies have investigated the impact of edrophonium on contractile responses in isolated smooth muscle preparations. In an investigation using gastric fundus and ileum smooth muscle isolated from Wistar albino rats, electrical field stimulation (EFS) was used to induce contractions. researchgate.net Unlike neostigmine (B1678181) and pyridostigmine (B86062), which showed antimuscarinic effects at higher concentrations, edrophonium demonstrated no statistically significant effect on EFS-induced smooth muscle contractions across any of the four concentrations tested. researchgate.net This suggests a differential effect of edrophonium compared to other anticholinesterase drugs on intestinal smooth muscle contractility in these in vitro settings. researchgate.net
Models for Reversal of Experimentally Induced Neuromuscular Blockade
Animal models are indispensable for evaluating the efficacy of edrophonium in reversing neuromuscular blockade induced by various agents. These models allow for the assessment of onset, duration, and completeness of reversal in a living system.
Studies in companion animals, such as Beagle dogs and ponies, have been conducted to compare edrophonium with other anticholinesterase drugs like neostigmine for the reversal of nondepolarizing neuromuscular block. researchgate.netresearchgate.net For instance, in halothane-anesthetized ponies, both neostigmine (0.04 mg/kg) and edrophonium (1 mg/kg) were effective antagonists for pancuronium-induced neuromuscular blockade. researchgate.net Edrophonium demonstrated a significantly more rapid onset of action compared to neostigmine in this model. researchgate.net Furthermore, muscarinic activity, such as gastrointestinal effects, increased salivation, and increased airway secretions, was minimal with edrophonium, but marked after neostigmine administration. researchgate.net
In anesthetized dogs, the effects of edrophonium and neostigmine were evaluated for reversal of vecuronium-induced neuromuscular block, particularly when administered at near-complete reversal. researchgate.netresearchgate.net The results suggested that, at the doses used, edrophonium might be preferable to neostigmine for reversing shallow neuromuscular block in dogs, although the clinical implications were noted as uncertain. researchgate.net Vecuronium-induced neuromuscular block is generally considered readily reversible with anticholinesterase agents such as edrophonium.
Experimental myasthenia gravis (EMG) models in mice also utilize edrophonium. In such models, weakness is experimentally induced, for example, by pancuronium (B99182) bromide. aai.org The administration of edrophonium chloride is then used to verify the myasthenic nature of the observed weakness, as its cholinesterase inhibitory action causes an immediate improvement in muscle function. aai.org
Table 2: Comparison of Edrophonium and Neostigmine in Reversal of Neuromuscular Blockade in Ponies
| Antagonist | Blockade Agent | Onset of Action (Comparison to Neostigmine) | Muscarinic Activity |
| Edrophonium | Pancuronium | Significantly more rapid (P < 0.01) | Minimal |
| Neostigmine | Pancuronium | Slower | Marked |
Advanced Perspectives and Future Directions in Edrophonium Bromide Research
Molecular Modeling and Structural Biology Approaches to Enzyme and Receptor Interactions
Molecular modeling and structural biology are crucial for understanding the precise interactions of edrophonium (B1671111) bromide with its biological targets, particularly acetylcholinesterase (AChE) and nicotinic acetylcholine (B1216132) receptors (nAChRs). Edrophonium is a selective, competitive, and rapidly reversible AChE inhibitor that interacts with the anionic subsite and the aromatic gorge of the enzyme nih.gov. X-ray crystallography studies have shown that edrophonium binds to the choline (B1196258) binding site (A-site) within the active site gorge of AChE, thereby interfering with substrate access mdpi.comnih.gov.
The active site gorge of AChE is lined by 14 aromatic residues that are highly conserved across species, contributing to its unique binding properties nih.gov. While considerable structural information exists for ligand binding to AChE, data for reversible ligand binding to butyrylcholinesterase (BChE) is comparatively limited mdpi.com. Edrophonium exhibits a strong preference for AChE over BChE, a specificity attributed to its interaction with a tyrosine residue (Y337) in AChE, which is an alanine (B10760859) (A328) in BChE acs.org. This difference highlights the utility of structural studies in elucidating the molecular basis of inhibitor selectivity.
Molecular dynamics (MD) simulations are employed to overcome challenges in docking accuracy, particularly concerning the highly conserved network of water molecules within the AChE gorge that significantly influence its environment nih.gov. These computational approaches, coupled with experimental structural data, provide detailed insights into the binding affinity, allosteric sites, and specific amino acid residues involved in edrophonium's interactions, paving the way for rational drug design.
Exploration of Undiscovered Regulatory Pathways within the Cholinergic System
While edrophonium's primary mechanism involves inhibiting acetylcholinesterase, thereby increasing acetylcholine levels at the neuromuscular junction, research is exploring its potential influence on other, less-understood regulatory pathways within the complex cholinergic system drugbank.com. Beyond its direct AChE inhibition, edrophonium has been identified as an allosteric ligand at nicotinic cholinergic receptors, modulating their activity by enhancing their sensitivity in the presence of acetylcholine nih.gov. This allosteric modulation occurs at binding sites distinct from those of acetylcholine and other nicotinic agonists nih.gov.
The cholinergic system is highly intricate, involving various receptor subtypes (muscarinic M1-M5 and nicotinic Nn, Nm) and diverse signaling pathways frontiersin.orgjaypeedigital.com. Investigations into edrophonium's interactions with these different receptor subtypes could reveal novel neuromodulatory effects or non-canonical targets. For instance, studies on intraocular pressure reduction have shown that edrophonium can lower intraocular pressure with virtually no adverse cholinergic side effects, suggesting a potentially distinct mechanism or selective interaction with specific muscarinic receptor subtypes in the eye, such as M3R, which is predominant in the iris sphincter and ciliary body frontiersin.org. Further research could explore whether edrophonium or its derivatives exhibit selective modulation of specific receptor subtypes or influence presynaptic acetylcholine release or reuptake mechanisms, contributing to a broader understanding of cholinergic system regulation.
Development of Novel Research Probes Derived from Edrophonium Bromide's Pharmacophore
The core pharmacophore of this compound, characterized by its quaternary ammonium (B1175870) structure and hydroxyl group, serves as a valuable scaffold for designing novel research probes hres.caresearchgate.net. These probes can be engineered to possess altered selectivity, incorporate fluorescent tags, or be utilized for affinity chromatography, facilitating deeper investigations into cholinergic system components.
The synthesis of edrophonium analogues, such as those involving N-[11C]methylation, has led to the development of potential positron emission tomography (PET) imaging agents for heart acetylcholinesterase harvard.edunih.gov. This demonstrates the utility of modifying the edrophonium structure to create tools for in vivo imaging and quantification of enzyme activity.
Further research involves exploring structure-activity relationships (SAR) to develop derivatives with enhanced selectivity for specific cholinesterase isoforms (AChE vs. BChE) or particular nicotinic/muscarinic receptor subtypes. For example, studies have compared this compound to other cholinesterase inhibitors like ambenonium (B1664838) dichloride and experimental compounds, seeking to identify structures with promising affinity and selectivity for AChE nih.gov. The development of homo- and hetero-bivalent edrophonium-like ammonium salts has also been explored as a strategy to create highly potent, dual-binding site AChE inhibitors acs.org. These efforts aim to create molecular tools that can precisely target and dissect specific components of the cholinergic system, offering new avenues for understanding its physiological and pathological roles.
Investigation of Unelucidated Metabolic Fates and their Implications for Pharmacological Duration
While this compound is known for its rapid onset and short duration of action, primarily due to its rapid renal elimination and reversible binding to AChE, its complete metabolic fate is not fully elucidated drugbank.comhres.caoup.com. Approximately 67-70% of the administered dose is renally excreted drugbank.comhres.cadrugs.com. The distribution half-life is reported to be 7 to 12 minutes, and the elimination half-life ranges from 33 to 110 minutes drugbank.comsgpharma.com.
Despite its rapid elimination, the exact metabolic pathways and potential metabolites of this compound remain largely uncharacterized hres.ca. Understanding these unelucidated metabolic fates is critical for a comprehensive pharmacokinetic profile and for predicting potential drug-drug interactions or variations in pharmacological duration among individuals. Although it is known that edrophonium is not subject to hydrolysis by cholinesterases, further investigation into non-cholinesterase-mediated metabolic processes, such as hepatic metabolism and biliary excretion (which have been demonstrated in animals), could provide a more complete picture of its disposition drugbank.comhres.ca. Such research could involve advanced analytical techniques to identify and quantify potential metabolites, thereby offering insights into factors influencing its short duration of action and informing the design of future cholinergic agents with tailored pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the critical factors in designing dose-response studies for edrophonium bromide as a neuromuscular blockade antagonist?
- Methodological Guidance : Key factors include (1) standardized neuromuscular monitoring (e.g., train-of-four [TOF] stimulation of the ulnar nerve), (2) precise timing of antagonist administration (e.g., at 10% spontaneous recovery of the first twitch height), and (3) controlled anesthesia protocols (e.g., thiopental-fentanyl-nitrous oxide-isoflurane) to minimize confounding variables . Patient selection must exclude those with renal, hepatic, or neuromuscular comorbidities to ensure homogeneity in pharmacodynamic responses .
Q. How can statistical methods resolve contradictions in edrophonium’s efficacy across different neuromuscular recovery metrics?
- Methodological Guidance : Use linear regression models to analyze dose-response curves for distinct recovery parameters (e.g., first twitch height vs. TOF ratio). For example, BMDP statistical software and t-tests can identify divergences in potency ratios (e.g., edrophonium’s ED50 for TOF recovery is 0.690 mg/kg vs. 0.161 mg/kg for first twitch recovery) . Sensitivity analyses should account for variability in spontaneous recovery rates (e.g., 28.1–39.1 minutes in control groups) .
Q. What are the primary pharmacological outcomes to measure when evaluating edrophonium’s antagonism of rocuronium bromide?
- Methodological Guidance : Quantify (1) assisted recovery (actual recovery minus spontaneous recovery), (2) ED50/ED80 values for first twitch and TOF ratio recovery, and (3) time-dependent potency ratios (e.g., neostigmine:edrophonium ratios increase from 9.5 to 27.5 at 5–10 minutes post-administration) .
Advanced Research Questions
Q. Why do edrophonium and neostigmine exhibit divergent potency ratios in reversing rocuronium-induced fade versus first twitch recovery?
- Mechanistic Insight : Edrophonium’s flatter dose-response curve for TOF ratio recovery (vs. steeper curves for neostigmine) suggests differential acetylcholinesterase inhibition kinetics or presynaptic vs. postsynaptic effects. For example, neostigmine achieves 80% TOF recovery at 0.469 mg/kg, while edrophonium requires 1 mg/kg, with a potency ratio of 27.5 under isoflurane anesthesia . This divergence implies distinct mechanisms in addressing fade (TOF ratio) versus twitch strength recovery .
Q. How can researchers reconcile discrepancies between in vitro and in vivo edrophonium efficacy data?
- Analytical Framework : Compare steady-state pharmacodynamic models (e.g., isolated nerve-muscle preparations) with clinical data incorporating anesthetic interactions. For instance, isoflurane potentiates rocuronium’s duration, requiring higher edrophonium doses (1 mg/kg) to achieve comparable reversal in vivo vs. in vitro . Validate findings using species-specific models (e.g., cat vs. human neuromuscular junctions) .
Q. What experimental designs optimize detection of edrophonium’s threshold effects in partial neuromuscular blockade reversal?
- Recommendations : (1) Use graded dosing (0.1–1 mg/kg edrophonium) with continuous TOF monitoring, (2) stratify patients by spontaneous recovery rates, and (3) apply non-parallel line analysis to dose-response curves. Studies show edrophonium’s efficacy plateaus beyond 0.4 mg/kg, with minimal incremental gains at 1 mg/kg .
Data Interpretation and Contradiction Management
Q. How should researchers address variability in edrophonium’s ED50 values across studies?
- Resolution Strategy : Normalize data to anesthesia type (e.g., isoflurane reduces spontaneous recovery by 15–20%) and baseline neuromuscular function. For example, ED50 for first twitch recovery ranges from 0.161 mg/kg (isoflurane) to 0.017 mg/kg (neostigmine control), emphasizing protocol standardization .
Q. What statistical tools validate edrophonium’s efficacy in heterogeneous patient cohorts?
- Tools : (1) Multivariate regression to adjust for covariates (e.g., BMI, age), (2) bootstrap resampling for confidence intervals in small samples, and (3) ANOVA for inter-group comparisons (e.g., ASA 1 vs. 2 patients) .
Tables for Key Pharmacodynamic Parameters
| Parameter | This compound | Neostigmine |
|---|---|---|
| ED50 (first twitch) | 0.161 mg/kg | 0.017 mg/kg |
| ED80 (first twitch) | 0.690 mg/kg | 0.469 mg/kg |
| ED50 (TOF ratio) | 0.690 mg/kg | 0.017 mg/kg |
| Potency Ratio (10 min) | 1 (reference) | 27.5 |
| Data derived from dose-response studies under isoflurane anesthesia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
